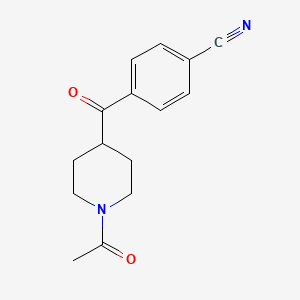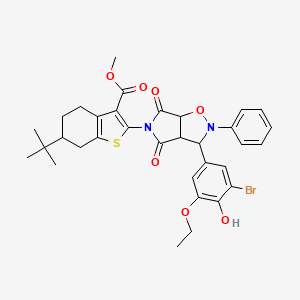![molecular formula C19H21N5O B12636202 (4r)-2-Amino-1,3',3'-Trimethyl-7'-(Pyrimidin-5-Yl)-3',4'-Dihydro-2'h-Spiro[imidazole-4,1'-Naphthalen]-5(1h)-One](/img/structure/B12636202.png)
(4r)-2-Amino-1,3',3'-Trimethyl-7'-(Pyrimidin-5-Yl)-3',4'-Dihydro-2'h-Spiro[imidazole-4,1'-Naphthalen]-5(1h)-One
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4r)-2-Amino-1,3’,3’-Trimethyl-7’-(Pyrimidin-5-Yl)-3’,4’-Dihydro-2’h-Spiro[imidazole-4,1’-Naphthalen]-5(1h)-One is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4r)-2-Amino-1,3’,3’-Trimethyl-7’-(Pyrimidin-5-Yl)-3’,4’-Dihydro-2’h-Spiro[imidazole-4,1’-Naphthalen]-5(1h)-One typically involves multi-step organic reactions. The starting materials are often commercially available compounds, which undergo a series of transformations including cyclization, amination, and spiro formation. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is common to maintain consistency and efficiency. Purification processes such as recrystallization, chromatography, and distillation are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
(4r)-2-Amino-1,3’,3’-Trimethyl-7’-(Pyrimidin-5-Yl)-3’,4’-Dihydro-2’h-Spiro[imidazole-4,1’-Naphthalen]-5(1h)-One can undergo various chemical reactions including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired transformation but often involve specific temperatures, pressures, and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
(4r)-2-Amino-1,3’,3’-Trimethyl-7’-(Pyrimidin-5-Yl)-3’,4’-Dihydro-2’h-Spiro[imidazole-4,1’-Naphthalen]-5(1h)-One has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (4r)-2-Amino-1,3’,3’-Trimethyl-7’-(Pyrimidin-5-Yl)-3’,4’-Dihydro-2’h-Spiro[imidazole-4,1’-Naphthalen]-5(1h)-One involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
(4r)-2-Amino-1,3’,3’-Trimethyl-7’-(Pyrimidin-5-Yl)-3’,4’-Dihydro-2’h-Spiro[imidazole-4,1’-Naphthalen]-5(1h)-One: shares similarities with other spiro compounds and imidazole derivatives.
Spiro[imidazole-4,1’-naphthalen]-5(1h)-one: A simpler analog without the pyrimidinyl group.
2-Amino-1,3’,3’-Trimethyl-7’-(Pyrimidin-5-Yl)-3’,4’-Dihydro-2’h-Spiro[imidazole-4,1’-Naphthalen]-5(1h)-One: A compound with a similar structure but different functional groups.
Uniqueness
The uniqueness of (4r)-2-Amino-1,3’,3’-Trimethyl-7’-(Pyrimidin-5-Yl)-3’,4’-Dihydro-2’h-Spiro[imidazole-4,1’-Naphthalen]-5(1h)-One lies in its specific spiro structure and the presence of both imidazole and pyrimidinyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H21N5O |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
(4R)-2'-amino-2,2,3'-trimethyl-6-pyrimidin-5-ylspiro[1,3-dihydronaphthalene-4,5'-imidazole]-4'-one |
InChI |
InChI=1S/C19H21N5O/c1-18(2)7-13-5-4-12(14-8-21-11-22-9-14)6-15(13)19(10-18)16(25)24(3)17(20)23-19/h4-6,8-9,11H,7,10H2,1-3H3,(H2,20,23)/t19-/m1/s1 |
InChI Key |
UPOMBIAVTOFWMY-LJQANCHMSA-N |
Isomeric SMILES |
CC1(CC2=C(C=C(C=C2)C3=CN=CN=C3)[C@]4(C1)C(=O)N(C(=N4)N)C)C |
Canonical SMILES |
CC1(CC2=C(C=C(C=C2)C3=CN=CN=C3)C4(C1)C(=O)N(C(=N4)N)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Phenyl-2-[2-(thiophen-2-yl)-1,3-oxazol-5-yl]ethan-1-one](/img/structure/B12636119.png)
![N-[2-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide](/img/structure/B12636127.png)

![1-Phenyl-3-({2-[(propan-2-yl)sulfanyl]ethyl}amino)but-2-en-1-one](/img/structure/B12636141.png)
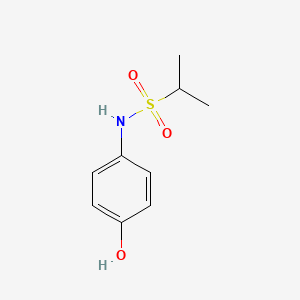

![1H-Pyrazole-3-carboxamide, 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-N-[2-(dimethylamino)-2-methyl-1-oxopropyl]-4-methyl-](/img/structure/B12636146.png)
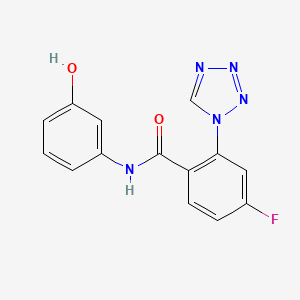
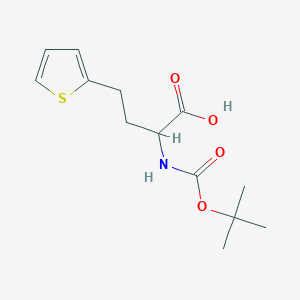

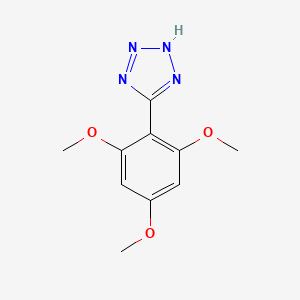
![(11S,12R,16S)-11-(4-chlorobenzoyl)-14-(4-methoxyphenyl)-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12636193.png)
